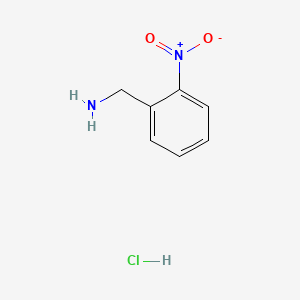

2-Nitrobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASJTVIZZDEQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481717 | |

| Record name | 2-Nitrobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24835-08-3 | |

| Record name | 24835-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitrophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzylamine Hydrochloride from 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust, three-step synthesis route for preparing 2-Nitrobenzylamine hydrochloride, a valuable organic intermediate, starting from 2-nitrotoluene. The process involves the initial free-radical bromination of the benzylic methyl group, followed by amination of the resulting benzyl bromide, and concludes with the formation of the stable hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the process workflows for clarity and reproducibility in a research or industrial setting.

Overall Synthesis Pathway

The conversion of 2-nitrotoluene to this compound is efficiently achieved in three principal steps:

-

Bromination: Free-radical bromination of 2-nitrotoluene to yield 2-nitrobenzyl bromide.

-

Amination: Conversion of 2-nitrobenzyl bromide to 2-nitrobenzylamine, typically via the Delépine reaction.

-

Salt Formation: Treatment of 2-nitrobenzylamine with hydrochloric acid to precipitate the final hydrochloride salt.

Step 1: Free-Radical Bromination of 2-Nitrotoluene

The initial step involves the selective bromination of the methyl group of 2-nitrotoluene. The use of a hydrogen bromide and hydrogen peroxide system, initiated by a radical source like azobisisobutyronitrile (AIBN), is a modern, high-yield method that avoids the direct handling of elemental bromine.[1][2] This process has been scaled effectively, demonstrating high conversion and selectivity with minimal formation of dibrominated by-products.[3]

Experimental Protocol

This large-scale protocol is adapted from established industrial procedures.[3]

-

Reactor Charging: In a 5000 L reactor, charge 300 kg of 1,2-dichloroethane, 226 kg of 2-nitrotoluene, and 27 kg of azobisisobutyronitrile (AIBN). Stir the mixture for 20 minutes.

-

Second Charge: In a separate preparation, charge the reactor with another 300 kg of 1,2-dichloroethane and 226 kg of 2-nitrotoluene. Add 889 kg of 40% hydrobromic acid.

-

Reaction Initiation: Heat the mixture to 72-75°C with stirring.

-

Oxidant Addition: Slowly and simultaneously add the AIBN-containing mixture from step 1 and 448 kg of 30% hydrogen peroxide to the heated reactor over a period of time (e.g., using a 1:4 dropwise rate).

-

Reaction Completion: After the addition is complete, continue stirring at 72-75°C for 2 hours. Monitor the reaction by HPLC until feedstock conversion is >99%.[3]

-

Work-up: Cool the reactor to room temperature and allow the phases to separate.

-

Isolation: Separate the upper aqueous phase. Wash the lower organic phase with 600 L of water.

-

Purification: Remove the 1,2-dichloroethane solvent by distillation under reduced pressure. Wash the resulting solid with cold 1,2-dichloroethane to obtain the final product.

Quantitative Data

| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Quantity | Reported Yield | Purity/Notes | Reference |

| Starting Material | 2-Nitrotoluene | 137.14 | 1.0 | 452 kg (total) | - | Technical Grade | [3] |

| Reagent | Hydrobromic Acid (40%) | 80.91 | 1.2 | 889 kg | - | [3] | |

| Reagent | Hydrogen Peroxide (30%) | 34.01 | 1.2 | 448 kg | - | [3] | |

| Initiator | AIBN | 164.21 | - | 27 kg | - | [3] | |

| Solvent | 1,2-Dichloroethane | 98.96 | - | 600 kg (total) | - | [3] | |

| Product | 2-Nitrobenzyl Bromide | 216.03 | - | - | 98.5% | White solid, >99% conversion | [3] |

Experimental Workflow: Bromination

Step 2: Amination via the Delépine Reaction

The conversion of 2-nitrobenzyl bromide to the primary amine can be effectively achieved using the Delépine reaction. This method involves two key stages: first, the reaction of the benzyl bromide with hexamethylenetetramine (hexamine) to form a stable, crystalline quaternary ammonium salt. Second, the acid-catalyzed hydrolysis of this salt in an alcoholic solvent to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as by-products.[4][5] This approach is often preferred as it avoids the over-alkylation common in direct amination with ammonia.

Experimental Protocol

This protocol is adapted from the general Delépine reaction procedure for benzyl halides.[4]

-

Salt Formation: Dissolve 2-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as chloroform or ethanol. Add a solution of hexamethylenetetramine (1.1 eq) in the same solvent. Stir the mixture at room temperature or with gentle heating until the precipitation of the quaternary benzylhexaminium salt is complete.

-

Isolation of Salt: Collect the precipitated salt by filtration, wash it with cold solvent, and dry it.

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend the dried quaternary salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) until the hydrolysis is complete. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the product, this compound, may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure to yield the crude salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by washing the isolated crystals with acetone or dilute HCl to remove ammonium salt by-products.[4]

Quantitative Data

| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes | Reference |

| Starting Material | 2-Nitrobenzyl Bromide | 216.03 | 1.0 | - | |

| Reagent | Hexamethylenetetramine | 140.19 | ~1.1 | Forms quaternary salt intermediate | [4] |

| Reagent | Concentrated HCl | 36.46 | Excess | Acts as both reactant and catalyst for hydrolysis | [4] |

| Solvent | Ethanol / Chloroform | - | - | Used for salt formation and hydrolysis steps | [4][5] |

| Product | 2-Nitrobenzylamine HCl | 188.61 | - | Yields are typically moderate to good (e.g., 70-80%) | [4] |

Step 3: Formation and Purification of this compound

If the amination step yields the free base or requires further purification, a dedicated salt formation step is necessary. This is a standard acid-base reaction where the basic amine is protonated by hydrochloric acid to form the more stable and easily handled crystalline hydrochloride salt.

Experimental Protocol

This protocol is a generalized procedure for the hydrochloride salt formation of benzylamines.[6]

-

Dissolution: Dissolve the crude 2-nitrobenzylamine (free base) in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methanol, or ethanol.[6]

-

Acidification: Cool the solution in an ice-water bath. Slowly add concentrated hydrochloric acid (36-37%) dropwise with constant stirring.[6] Alternatively, a solution of HCl in an organic solvent (e.g., HCl in ether) or dry HCl gas can be passed through the solution.[6]

-

Precipitation: Continue adding acid until the solution becomes acidic (check with pH paper) and precipitation of the white hydrochloride salt is complete.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any soluble impurities. Dry the product in a vacuum oven to a constant weight.

Quantitative Data

| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes | Reference |

| Starting Material | 2-Nitrobenzylamine | 152.15 | 1.0 | Assumed as starting point for this step | - |

| Reagent | Hydrochloric Acid | 36.46 | ~1.1 | A slight excess ensures complete conversion | [6] |

| Solvent | Diethyl Ether / Ethanol | - | - | Chosen based on product solubility | [6] |

| Product | 2-Nitrobenzylamine HCl | 188.61 | - | Yields for this step are typically quantitative | - |

Characterization and Safety Precautions

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. The melting point is reported to be 247°C (with decomposition).[7] Structural elucidation can be definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

-

Safety: Researchers must handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.

-

2-Nitrotoluene: Flammable and toxic.

-

2-Nitrobenzyl Bromide: This intermediate is a powerful lachrymator (tear-producing agent) and skin irritant. It should be handled with extreme caution in a well-ventilated fume hood.

-

Acids and Solvents: Concentrated acids (HBr, HCl) are highly corrosive. Organic solvents are flammable. Proper handling and disposal procedures are mandatory.

-

References

- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-Nitrobenzylamine hydrochloride chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Nitrobenzylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Chemical Properties

This compound is a versatile organic intermediate recognized for its utility in various synthetic applications, particularly in the pharmaceutical and fine chemical industries.[1] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and integration into synthetic processes.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 24835-08-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉ClN₂O₂ | [2][6] |

| Molecular Weight | 188.61 g/mol | [2][4][5][6] |

| Melting Point | 247 °C (decomposes) | [3][5] |

| Appearance | White to pale yellow crystals or powder | [7] |

| Purity (typical) | ≥97.5% (HPLC) | [7][8] |

| Storage | Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed. It is hygroscopic. | [2][6][9] |

| Topological Polar Surface Area | 71.8 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Chemical Structure

This compound possesses a unique structure featuring a nitro group (-NO₂) at the ortho position of the benzylamine backbone.[8] This specific arrangement of functional groups confers distinct electronic and steric properties that are pivotal to its chemical reactivity and utility in synthesis.[1] The presence of the nitro group makes the compound photolabile, a characteristic that is fundamental to its use in creating "caged" compounds for the controlled release of bioactive molecules.[8]

IUPAC Name: (2-nitrophenyl)methanaminium chloride[2]

InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N[2][5][7]

Canonical SMILES: C1=CC=C(C(=C1)CN)--INVALID-LINK--[O-].Cl[2][6]

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development.

Synthesis Protocol

This compound is a key starting material in various organic syntheses.[8] While multiple synthetic routes exist for related compounds, a common approach involves the reduction of a corresponding precursor. A plausible, though not extensively detailed for this specific compound in the provided results, multi-step synthesis could start from o-nitrotoluene.[10] This would involve nitration, selective reduction, diazotization, and oxidation.[10]

A more direct synthesis of a related compound, 2-nitrobenzaldehyde, involves the reaction of 2-nitrotoluene with an alkyl nitrite and a strong base.[11]

Example Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene: [11]

-

Preparation of Sodium Methoxide Suspension: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene. Remove the methanol by distillation. After cooling, add 300 mL of pentane to the resulting suspension.

-

Reaction: Equip the flask with an ethanol-cooled condenser (–20 °C). Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring, controlling the temperature by adjusting the rate of addition.

-

Work-up: After the addition is complete, replace the condenser with a distillation head. Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.

-

Isolation: Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene. Distill off the unreacted 2-nitrotoluene to yield the crude product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a primary technique for determining the purity of this compound.[8] A typical specification for research-grade material is a purity of ≥97.5% as determined by HPLC.[7][8]

General HPLC Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject the sample solution into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Caption: HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an essential tool for the structural elucidation and purity verification of this compound.[8] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

Expected ¹H NMR Data (Illustrative): [8]

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~7.5 - 8.2 | Multiplet (m) | 4H |

| Methylene (CH₂) | ~4.3 | Singlet (s) | 2H |

| Amine (NH₃⁺) | Variable | Broad Singlet (s) | 3H |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[8]

Applications in Research and Development

This compound is a valuable building block in the synthesis of a wide range of organic compounds.[1] Its applications are particularly notable in the development of new pharmaceuticals and advanced materials.[8]

-

Precursor for Heterocycles: It serves as a key precursor in the synthesis of heterocyclic compounds, which are fundamental structures in many biologically active molecules.[1]

-

Synthesis of Bioactive Scaffolds: It is a reactant in the synthesis of:

-

Development of Advanced Materials: It is used in the creation of fluorescent two-photon absorption benzothiadiazole dyes and other photosensitive materials.[3][8]

-

Photolabile Protecting Groups: The 2-nitrobenzyl group is a well-known photolabile protecting group, or "caged" compound, used in fields like cell biology and neuroscience to control the release of bioactive molecules with light.[8]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification: [2]

-

Skin irritation, Category 2 (H315: Causes skin irritation)[2]

-

Serious eye irritation, Category 2 (H319: Causes serious eye irritation)[2]

-

Specific target organ toxicity – single exposure, Category 3, Respiratory system (H335: May cause respiratory irritation)[2]

-

Harmful if swallowed (H302)

-

Harmful to aquatic life with long-lasting effects (H412)

Precautionary Statements: [2]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 24835-08-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-硝基苯甲胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 24835-08-3 | FN69987 [biosynth.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 24835-08-3 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 2-Nitrobenzylamine Hydrochloride (CAS: 24835-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzylamine hydrochloride, with the CAS number 24835-08-3, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique structure, featuring a nitro group ortho to a benzylamine moiety, imparts distinct reactivity, making it a valuable precursor in the fields of medicinal chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics and functional materials.

Physicochemical Properties

This compound is a white to yellowish crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 24835-08-3 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂·HCl | [2][3] |

| Molecular Weight | 188.61 g/mol | [2][3] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | ~247 °C (decomposition) | [2] |

| Solubility | Soluble in water and alcohol | [1] |

| InChI Key | BASJTVIZZDEQBJ-UHFFFAOYSA-N | [2] |

| SMILES | Cl.NCc1ccccc1--INVALID-LINK--=O | [2] |

Synthesis

Plausible Synthetic Pathways

Two common strategies for the synthesis of primary amines, like 2-nitrobenzylamine, are the Gabriel synthesis and the reduction of nitriles.

-

Gabriel Synthesis: This method involves the N-alkylation of potassium phthalimide with a suitable substrate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6][7] In this case, the starting material would be 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride). The hydrochloride salt can then be formed by treating the resulting amine with hydrochloric acid.

-

Reduction of 2-Nitrobenzonitrile: Another viable route is the reduction of 2-nitrobenzonitrile.[8][9] Catalytic hydrogenation or reduction with metal hydrides can be employed to convert the nitrile group to an aminomethyl group. Subsequent treatment with HCl would yield the desired hydrochloride salt.

A general workflow for these plausible synthetic routes is depicted below.

Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the interplay of the nitro group, the benzylamine moiety, and its photolability.

Photolability: The o-Nitrobenzyl Photocleavage

The most significant characteristic of 2-nitrobenzylamine and its derivatives is their utility as photolabile protecting groups, often referred to as "caged" compounds.[10] Upon irradiation with UV light, the ortho-nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the bond connecting it to a substrate molecule. This allows for the controlled release of biologically active molecules, such as neurotransmitters or signaling molecules, with high spatial and temporal precision.[11][12]

The mechanism of this photocleavage is a Norrish Type II reaction.[1] The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[13]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 2-aminobenzylamine. This transformation is a key step in the synthesis of various heterocyclic scaffolds, particularly those used in drug discovery.[14] Common reducing agents for this purpose include catalytic hydrogenation (e.g., with Pd/C) or metal-based reagents like tin(II) chloride in acidic media.[15]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a diverse range of molecules with significant biological and material properties.

Synthesis of Bioactive Heterocycles

-

Tetrahydroisoquinolines: This structural motif is present in numerous natural products and pharmacologically active compounds. This compound is a reactant in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions.[1][2]

-

Aminomethylphenylamine Scaffolds for Factor Xa Inhibition: The reduction of the nitro group in derivatives of this compound is a key step in the preparation of 2-aminomethylphenylamine scaffolds. These scaffolds are central to the development of potent and orally active inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, making them promising candidates for anticoagulant drugs.[16][17]

-

Squaryliamides for Mannosyltransferase Inhibition: It is also utilized as a reactant in the synthesis of squaryliamides, which have been investigated for their potential to inhibit mannosyltransferases, enzymes involved in important biological glycosylation processes.[1][2]

Photolabile Protecting Groups in Neuroscience and Cell Biology

The photolabile nature of the 2-nitrobenzyl group makes it an invaluable tool for studying dynamic biological processes. By "caging" neurotransmitters (e.g., GABA, glutamate) or other signaling molecules, their release can be triggered with a pulse of light, allowing researchers to investigate neuronal signaling pathways and other cellular events with high precision.[11][12][18]

Experimental Data

Spectroscopic Data

While a comprehensive, publicly available dataset of the complete spectral characterization of this compound is limited, the following table provides expected ranges for its ¹H NMR spectrum based on the analysis of similar compounds.[1][19]

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C₆H₄) | ~7.5 - 8.2 | Multiplets (m) |

| Methylene (CH₂) | ~4.3 | Singlet (s) |

| Amine (NH₃⁺) | Variable | Broad Singlet (s) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

For mass spectrometry, the molecular weight of 188.61 g/mol provides a key reference point for identifying the molecular ion peak.[3][10]

Crystallographic Data

No publicly available crystallographic data for this compound was identified in the reviewed literature.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood.[20]

GHS Hazard Classification: [20]

-

Skin irritation (Category 2)

-

Serious eye irritation (Category 2)

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system

Precautionary Statements: [20]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and broad range of applications. Its role as a precursor to important pharmaceutical scaffolds and its utility in the development of photolabile protecting groups underscore its importance in modern chemical and biological research. While detailed experimental protocols for its synthesis and comprehensive spectral data are not extensively documented in publicly accessible literature, its established applications provide a strong foundation for its continued use and exploration in the development of novel molecules and research tools. Researchers and drug development professionals should be mindful of its hazardous nature and handle it with appropriate safety measures.

References

- 1. This compound | 24835-08-3 | Benchchem [benchchem.com]

- 2. 2-Nitrobenzylamine 24835-08-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A18900.06 [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. Page loading... [guidechem.com]

Unraveling the Anticancer Potential of 2-Nitrobenzylamine Hydrochloride: A Review of Available Data

For Immediate Release

[City, State] – [Date] – While 2-Nitrobenzylamine hydrochloride is commercially available and noted by some suppliers to possess "cancer-fighting properties" through the inhibition of protein synthesis essential for cancer cell proliferation, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed, peer-reviewed research to substantiate these claims and elucidate a specific mechanism of action in cancer cells.[1] This technical guide aims to present the current state of knowledge and highlight the absence of in-depth studies on this particular compound's role in oncology.

High-Level Assertions and the Lack of Empirical Evidence

Chemical suppliers describe this compound as a compound that selectively inhibits the synthesis of proteins necessary for the proliferation of cancer cells, while not affecting healthy cells.[1] It has been suggested for use in diagnosing and treating certain cancers like lymphoma and leukemia and is proposed to be potentially useful for cancers resistant to chemotherapy or radiation.[1] However, these assertions are not supported by accessible scientific papers that detail the underlying molecular mechanisms, specific protein targets, or the signaling pathways involved.

Distinguishing from Structurally Related Compounds with Anticancer Activities

Research into compounds with similar structural motifs, such as nitrobenzyl or benzylamine groups, reveals a variety of anticancer mechanisms. It is crucial to distinguish these from this compound, as their mechanisms of action are not directly transferable.

-

2-Nitroimidazole Derivatives: These compounds are known to be hypoxia-selective cytotoxins.[2][3] Under low-oxygen conditions typical of solid tumors, they form adducts with cellular proteins, leading to cytotoxicity.[2]

-

o-Nitrobenzyl-Protected Benzimidazoles: These function as photo-activated pro-drugs. Upon irradiation with light, they can be activated to transport ions across cell membranes, disrupting cellular homeostasis and leading to cancer cell death.[4]

-

Nitrobenzaldehyde: This compound can act as a photo-activated agent that, upon exposure to UV light, releases protons, leading to intracellular acidification and subsequent apoptosis in cancer cells.[5][6]

-

2-Acetyl-benzylamine: Isolated from Adhatoda vasica, this compound has been shown to induce apoptosis in leukemia cells. Its mechanism involves the modulation of the Bcl-2 family of proteins and inhibition of the JAK2/STAT3 signaling pathway.

-

2-Hydroxybenzylamine (2-HOBA): This nutraceutical compound has been shown to attenuate the development of gastric cancer by acting as a scavenger of reactive electrophiles, thereby reducing inflammation and DNA damage.[7]

The diverse mechanisms of these related compounds underscore the importance of specific experimental validation for this compound.

The Path Forward: A Need for Foundational Research

To ascertain the true potential of this compound as a therapeutic agent in oncology, foundational research is required. The following experimental avenues would be critical:

-

In vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of diverse cancer cell lines to determine its cytotoxic and cytostatic effects and to calculate key quantitative metrics such as IC50 values.

-

Mechanism of Action Studies: Should cytotoxicity be observed, further investigations would be necessary to determine the mode of cell death (e.g., apoptosis, necrosis, autophagy). Standard assays would include Annexin V/Propidium Iodide staining, caspase activation assays, and analysis of DNA fragmentation.

-

Target Identification and Pathway Analysis: To understand how it may inhibit protein synthesis, studies such as ribosomal profiling or analysis of key translational control pathways (e.g., mTOR/PI3K/Akt) would be necessary. Proteomic and genomic approaches could identify specific protein or nucleic acid targets.

Below is a conceptual workflow for the initial investigation of this compound's anticancer properties.

Caption: A proposed experimental workflow to elucidate the anticancer properties of this compound.

Conclusion

References

- 1. This compound | 24835-08-3 | FN69987 [biosynth.com]

- 2. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170202964A1 - Nitrobenzaldehyde proton release for manipulation of cellular acidosis - Google Patents [patents.google.com]

- 6. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Nitrobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrobenzylamine hydrochloride, a versatile building block in synthetic organic chemistry. Due to the limited availability of public raw spectral data, this document presents representative ¹H NMR, ¹³C NMR, and FT-IR data based on known spectral correlations for its constituent functional groups. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visualization of its role in synthetic pathways.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | d | 1 | Ar-H |

| ~7.8 - 7.5 | m | 3 | Ar-H |

| ~4.3 | s | 2 | -CH₂- |

| ~8.5 (broad s) | s | 3 | -NH₃⁺ |

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C-NO₂ |

| ~135 | Ar-C |

| ~134 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~125 | Ar-C |

| ~43 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Data

Table 3: Representative FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~1600 & ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| ~1610 | Medium | N-H bend (from -NH₃⁺) |

| ~780 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Reagents and Solvents:

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a known residual peak).

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides due to its ability to dissolve the sample and exchange amine protons at a rate that allows for their observation. D₂O can also be used, which will result in the exchange of the acidic amine protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum; this can be a useful diagnostic tool.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FT-IR spectrometer.

-

Sample holder (e.g., for KBr pellets or ATR).

Method 1: KBr Pellet Technique

Reagents:

-

This compound sample.

-

Dry, spectroscopic grade Potassium Bromide (KBr).

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample compartment should be run first and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Visualization of Synthetic Utility

This compound is a valuable intermediate in the synthesis of various heterocyclic and functionalized molecules. The following diagram illustrates a generalized workflow of its application.

Caption: Synthetic pathways originating from this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzylamine hydrochloride is a versatile organic compound with significant applications in chemical synthesis, particularly as a precursor for photolabile protecting groups, often referred to as "caged" compounds.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data for its effective handling, formulation, and application in research and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing information and provides detailed experimental protocols for its determination.

Introduction

This compound (CAS RN: 24835-08-3) is a crystalline solid with a molecular weight of 188.61 g/mol .[2][3][4][5] Its chemical structure, featuring a nitro group ortho to the benzylamine moiety, is central to its utility as a photolabile protecting group. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.[6] A comprehensive understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its application in drug discovery and development, ensuring reproducibility and reliability of experimental outcomes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented, qualitative descriptions and data for structurally related compounds provide valuable insights.

Qualitative Solubility: this compound is generally described as being soluble in water and alcohol.[1]

Quantitative Solubility Data (Analog Compound): Due to the lack of specific public data for this compound, the following table presents solubility data for the isomeric 4-Nitrobenzylamine hydrochloride . This data can serve as a useful estimation for formulation development, although experimental verification for the 2-nitro isomer is essential.

| Solvent System | Solubility (mg/mL) | Appearance of Solution |

| Water | 25 | Clear, colorless to faintly yellow |

| Methanol:Glacial Acetic Acid (1:1) | 25 | Clear, colorless to light yellow |

| Acetic Acid | 50 | Clear, colorless to faintly yellow |

| Dimethylformamide (DMF) | 25 | Clear, light yellow |

| (Data for 4-Nitrobenzylamine hydrochloride)[7] |

Factors Influencing Solubility:

-

pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous solutions, the compound will exist predominantly in its more soluble ionized form. At higher pH values, it will convert to the free base, which may have lower aqueous solubility.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. The quantitative effect of temperature on the solubility of this compound requires experimental determination.

-

Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For amine hydrochlorides, water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) are often employed.

Stability Profile

The stability of a compound is a critical quality attribute that can impact its safety and efficacy. This compound exhibits specific stability characteristics that must be considered during its handling, storage, and use.

Key Stability Considerations:

-

Hygroscopicity: The compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] Therefore, it should be stored in a tightly sealed container in a dry environment.

-

Thermal Stability: The melting point of this compound is reported to be approximately 247 °C with decomposition.[5] Forced degradation studies at elevated temperatures are necessary to understand its thermal degradation pathway and kinetics.

-

Photostability: A key feature of 2-nitrobenzyl compounds is their photolability.[1] Upon exposure to UV light, the nitrobenzyl group can be cleaved, a property exploited in its use as a photolabile protecting group. This sensitivity to light necessitates that the compound be stored in light-resistant containers.

-

Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter. Forced degradation studies under acidic, neutral, and basic conditions are required to assess its hydrolytic stability.[8][9]

Forced Degradation Studies: Forced degradation studies, as mandated by ICH guidelines, are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][10] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[8][9][10][11][12]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing guidelines and can be adapted to specific laboratory requirements.

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility measurement.[13][14][15][16][17]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, relevant buffers)

-

Volumetric flasks

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample using a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Data Presentation: The solubility data should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| DMSO | 25 | |

| DMF | 25 | |

| pH 4.5 Buffer | 37 |

| pH 6.8 Buffer | 37 | |

Stability-Indicating Method Development and Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method.[18][19][20]

Objective: To identify potential degradation products and to develop a validated analytical method capable of separating and quantifying this compound in the presence of its degradants.

Part A: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Methanol or other suitable co-solvent if the compound has low aqueous solubility[9]

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a defined period. Take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature above the accelerated stability testing conditions (e.g., 70-80 °C). Also, heat a solution of the compound.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[21] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze the stressed samples by HPLC-UV/PDA. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Part B: Stability-Indicating HPLC Method Development

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

C18 or other suitable reversed-phase column.

Method Development Strategy:

-

Initial Conditions: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Optimization: Analyze a mixture of the stressed samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

-

Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the comprehensive solubility and stability assessment of this compound.

Signaling Pathway of Photochemical Cleavage

Caption: A simplified representation of the photochemical cleavage pathway of 2-Nitrobenzylamine.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed, adaptable experimental protocols for their determination. While there is a notable lack of specific quantitative data in the public domain for this compound, the provided methodologies and data for analogous structures offer a robust starting point for researchers. A thorough experimental investigation of its solubility and stability is crucial for anyone utilizing this compound in drug development and other advanced applications to ensure the quality, efficacy, and safety of the final product. The inherent photolability of this compound is a key characteristic that enables its use in photocleavable systems but also necessitates careful handling and storage to prevent unwanted degradation.

References

- 1. This compound | 24835-08-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 2-硝基苯甲胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-ニトロベンジルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. biomedres.us [biomedres.us]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. scielo.br [scielo.br]

- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijsdr.org [ijsdr.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 2-Nitrobenzyl Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), often referred to as caging groups, are indispensable tools in chemistry and biology that allow for the spatiotemporal control over the release of bioactive molecules.[1][2] By using light as an external trigger, researchers can initiate biological processes or chemical reactions with high precision, a feature that is particularly valuable in complex systems like living cells.[2][3] Among the various classes of PPGs, the 2-nitrobenzyl (NB) group is one of the most widely used and extensively studied.[4][5] Its robust photophysical properties, well-understood cleavage mechanism, and synthetic accessibility have made it a cornerstone in fields ranging from organic synthesis to neurobiology and drug delivery.[2][3]

This technical guide provides a comprehensive overview of 2-nitrobenzyl photolabile protecting groups, including their mechanism of action, quantitative performance data, detailed experimental protocols, and key applications.

Mechanism of Photochemical Cleavage

The photolytic cleavage of 2-nitrobenzyl-based PPGs proceeds through a Norrish Type II reaction.[4][6] Upon absorption of UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1] This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule (the "caged" compound) and forms a 2-nitrosobenzaldehyde or a related byproduct.[1][7] This process is generally efficient and occurs under neutral conditions, making it suitable for a wide range of applications, including those in sensitive biological environments.[2]

Quantitative Data of Common Photolabile Protecting Groups

The selection of a suitable PPG depends on several key parameters, including its absorption maximum (λmax), the quantum yield (Φ) of the photorelease, and for two-photon applications, the two-photon action cross-section (δaΦ). The following table summarizes these critical parameters for various 2-nitrobenzyl derivatives and other common PPGs, allowing for an informed selection based on the experimental requirements.

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[5] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[5] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-420 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[5][7] Drawbacks: Quantum yield can be sensitive to the leaving group. |

| 2,6-Dinitrobenzyl | Not specified | 365 | 0.12 (for carbonate) | Features: Increased reaction yield and quantum yield in some cases compared to mono-nitro derivatives.[4] |

| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields, rapid release kinetics, clean photoproducts.[5][8] Drawbacks: Requires UV activation.[5] |

| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Can be sensitive to hydrolysis. |

| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[5] |

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative.

Experimental Protocols

Protocol 1: Synthesis of a 2-Nitrobenzyl Protected Carboxylic Acid

This protocol describes a general method for the protection of a carboxylic acid using a 2-nitrobenzyl alcohol.

Materials:

-

Carboxylic acid of interest

-

2-Nitrobenzyl alcohol (or a derivative thereof)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and 2-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-nitrobenzyl ester.

Protocol 2: General Procedure for Photochemical Cleavage (Uncaging)

This protocol provides a general guideline for the photolytic deprotection of a 2-nitrobenzyl protected compound in solution.

Materials:

-

2-Nitrobenzyl protected compound

-

Appropriate solvent (e.g., buffer solution for biological samples, or organic solvent like methanol or acetonitrile)

-

Quartz cuvette or reaction vessel

-

UV light source (e.g., Mercury arc lamp, UV LED) with a band-pass filter for wavelength selection (e.g., 365 nm)

-

Stir plate and stir bar

-

Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption at the chosen wavelength.

-

Photolysis Setup: Transfer the sample solution to a quartz cuvette or reaction vessel. For consistent results, ensure a fixed distance between the light source and the sample. If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.

-

Irradiation: Place a stir bar in the vessel and stir the solution during irradiation to ensure homogeneity.[1] Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm). The irradiation time will depend on the quantum yield of the compound, its concentration, and the intensity of the light source.

-

Reaction Monitoring: At various time points during the irradiation, take aliquots of the solution and analyze them using a suitable analytical method (e.g., HPLC, UV-Vis) to monitor the disappearance of the starting material and the appearance of the deprotected product.[1]

Applications in Signaling Pathways and Drug Development

The ability to release bioactive molecules with high spatiotemporal control makes 2-nitrobenzyl PPGs invaluable for studying and manipulating cellular signaling pathways. For instance, "caged" neurotransmitters like glutamate or GABA can be released at specific synapses to study neuronal communication. Similarly, caged second messengers such as cAMP or IP3 can be used to investigate intracellular signaling cascades with unprecedented precision.

In drug development, 2-nitrobenzyl PPGs are employed for photo-triggered drug delivery. By caging a therapeutic agent, its activity can be localized to a specific target tissue or organ, which is then irradiated to release the active drug. This approach has the potential to minimize off-target side effects and improve the therapeutic index of potent drugs.

Conclusion

2-Nitrobenzyl photolabile protecting groups are a powerful and versatile class of chemical tools. Their well-defined mechanism, coupled with the ability to tune their photophysical properties through synthetic modification, has led to their widespread adoption in various scientific disciplines. As research continues to push the boundaries of spatiotemporal control in complex systems, the development of new and improved 2-nitrobenzyl-based PPGs will undoubtedly play a crucial role in future discoveries. The data and protocols provided in this guide serve as a valuable resource for researchers looking to incorporate these powerful tools into their experimental designs.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Safety and Handling of 2-Nitrobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-nitrobenzylamine hydrochloride (CAS No: 24835-08-3), a chemical compound utilized in various synthetic organic chemistry applications, including the synthesis of tetrahydroisoquinolines and other scaffolds relevant to drug discovery. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute toxicity, Oral | 4 |

| Skin irritation | 2 |

| Eye irritation | 2A |

| Specific target organ toxicity — single exposure | 3 |

| (Respiratory system) | |

| Short-term (acute) aquatic hazard | 3 |

| Long-term (chronic) aquatic hazard | 3 |

Table 2: Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H412 | Harmful to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is essential to minimize risk.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P362 | Take off contaminated |

2-Nitrobenzylamine hydrochloride as a precursor in organic synthesis

An In-depth Technical Guide to 2-Nitrobenzylamine Hydrochloride as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 24835-08-3) is a versatile and highly valuable organic precursor, pivotal in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its unique bifunctionality, featuring a primary amine and a reducible nitro group positioned ortho to each other on a benzene ring, enables a powerful synthetic strategy centered around N-functionalization followed by reductive cyclization. This pathway provides efficient access to privileged scaffolds in medicinal chemistry, such as quinazolinones, benzodiazepines, and other fused heterocycles that are cornerstones of many pharmaceutical agents.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material for multi-step syntheses. This guide provides a comprehensive overview of its primary synthetic application, focusing on the preparation of quinazolinone derivatives, and includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in a research and development setting.

Core Synthetic Strategy: N-Acylation and Reductive Cyclization

The most prominent synthetic route utilizing this compound involves a robust two-stage process. The initial step focuses on the derivatization of the primary amine, typically through N-acylation . This transforms the amine into an amide, which introduces the first part of the eventual heterocyclic ring.

The second stage is a reductive cyclization . In this key step, a reducing agent, such as stannous chloride (SnCl₂), simultaneously reduces the nitro group to an amine and catalyzes the intramolecular condensation between the newly formed aniline and the adjacent amide carbonyl. This sequence efficiently constructs the heterocyclic core in a single pot.

The overall logical workflow for this synthetic strategy is depicted below.

Caption: General workflow for synthesizing quinazolinones from 2-nitrobenzylamine HCl.

Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This section provides a detailed methodology for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with significant biological activity.[1][2] The process is demonstrated through the preparation of 2-phenyl-3,4-dihydroquinazolin-4(3H)-one.

Reaction Scheme & Mechanism

The synthesis proceeds via the N-benzoylation of 2-nitrobenzylamine, followed by an SnCl₂-mediated reductive cyclization of the resulting N-(2-nitrobenzyl)benzamide intermediate.

Caption: Key steps in the reductive cyclization of the N-acylated intermediate.

Data Presentation

The following table summarizes representative data for the synthesis of various N-acyl-2-nitrobenzylamine intermediates and their subsequent cyclization to form dihydroquinazolinones.

| Entry | Acyl Chloride (R-COCl) | N-Acyl Intermediate Yield (%) | Dihydroquinazolinone Product | Final Product Yield (%) |

| 1 | Benzoyl Chloride | 92 | 2-Phenyl-dihydroquinazolinone | 85 |

| 2 | Acetyl Chloride | 95 | 2-Methyl-dihydroquinazolinone | 88 |

| 3 | Butyryl Chloride | 89 | 2-Propyl-dihydroquinazolinone | 82 |

| 4 | 4-Chlorobenzoyl Chloride | 91 | 2-(4-Chlorophenyl)-dihydroquinazolinone | 84 |

Experimental Protocols

Protocol 1: Synthesis of N-(2-Nitrobenzyl)benzamide (Intermediate)

This procedure details the N-acylation of this compound.

-

Materials:

-

This compound (1.89 g, 10.0 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Triethylamine (TEA) (3.5 mL, 25.0 mmol)

-

Benzoyl chloride (1.28 mL, 11.0 mmol)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Suspend this compound (10.0 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add triethylamine (25.0 mmol) to the suspension and stir for 15 minutes to liberate the free amine.

-

Add benzoyl chloride (11.0 mmol) dropwise to the stirring mixture via a dropping funnel over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure N-(2-nitrobenzyl)benzamide as a pale yellow solid.

-

Protocol 2: Reductive Cyclization to 2-Phenyl-1,2-dihydroquinazoline

This procedure details the SnCl₂-mediated cyclization.[3]

-

Materials:

-

N-(2-Nitrobenzyl)benzamide (2.56 g, 10.0 mmol)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)

-

Ethanol, absolute (100 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

-

-

Equipment:

-

250 mL round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

-

Procedure:

-

Dissolve N-(2-nitrobenzyl)benzamide (10.0 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add stannous chloride dihydrate (50.0 mmol) to the solution.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is approximately 8. A thick white precipitate of tin salts will form.

-

Filter the slurry through a pad of diatomaceous earth in a Büchner funnel, washing the pad thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-1,2-dihydroquinazoline.

-

Summary and Outlook